molecular formula C11H11N3O B8060863 4-(1-Methyl-1H-pyrazol-4-yl)benzamide

4-(1-Methyl-1H-pyrazol-4-yl)benzamide

Cat. No.: B8060863
M. Wt: 201.22 g/mol
InChI Key: SDDKKDZCQQMEBD-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)benzamide (CAS 2169346-00-1) is a benzamide derivative with a 1-methyl-1H-pyrazole substituent that serves as a versatile chemical building block in medicinal chemistry and anticancer drug discovery programs. The compound has a molecular formula of C11H11N3O and a molecular weight of 201.22 . This compound is of significant research value as a key intermediate in the design and synthesis of novel, potent inhibitors of Cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle, and its deregulated activity is strongly associated with the pathogenesis of various human cancers, including those of the breast, ovary, lung, and colon . Research has demonstrated that this compound can be used to develop 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives, which act as a new chemotype of CDK2 inhibitors. These inhibitors have shown promising submicromolar antiproliferative activity against a myriad of cancer cell lines, highlighting their potential as anticancer agents . The pyrazole moiety in the structure is a critical bioisostere, contributing to the potency and selectivity of the resulting kinase inhibitors by potentially serving as a hydrogen-bond acceptor within the enzyme's binding site . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-7-10(6-13-14)8-2-4-9(5-3-8)11(12)15/h2-7H,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDKKDZCQQMEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions. For instance, 1-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone.

    Coupling Reaction: The pyrazole derivative is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine or pyridine to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The benzamide core undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing amide group.

Reaction Examples

  • Fluorination : Substitution of the chloro group using potassium fluoride (KF) in a polar aprotic solvent (e.g., DMF).

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH).

Table: NAS Reaction Parameters

SubstituentReagentSolventTemperature (°C)Yield (%)
FluoroKF, 18-crown-6DMF80–10065–70
MethylCH3I, NaHTHF50–6050–55

Reduction and Oxidation

The compound exhibits redox reactivity at both the pyrazole and benzamide moieties.

Reduction

  • Nitro to Amine : Sodium borohydride (NaBH4) reduces the nitro group in the pyrazole ring to an amine .

  • Amide to Amine : Lithium aluminum hydride (LiAlH4) converts the benzamide to a benzylamine derivative .

Oxidation

  • Pyrazole N-Oxidation : m-Chloroperbenzoic acid (m-CPBA) oxidizes the pyrazole ring to an N-oxide.

  • Amide to Nitrile : Potassium permanganate (KMnO4) oxidizes the amide to a nitrile under acidic conditions.

Table: Redox Transformations

Reaction TypeReagentProductYield (%)
Nitro to AmineNaBH4, EtOH4-(Aminopyrazol-4-yl)benzamide80–90
Amide to AmineLiAlH4, THFBenzylamine derivative70–75

Cross-Coupling Reactions

The pyrazole ring can participate in Suzuki-Miyaura couplings to attach aryl or heteroaryl groups.

Reaction Details

  • Reagents : (1-Methyl-1H-pyrazol-4-yl)boronic acid, aryl halide, Pd(OAc)2, K3PO4 .

  • Conditions : Dioxane/water, 100°C, 2 hours .

Table: Suzuki Coupling Outcomes

Aryl HalideProductYield (%)
Phenyl bromide4-(Phenylpyrazol-4-yl)benzamide55–60
Pyridyl bromide4-(Pyridylpyrazol-4-yl)benzamide50–55

Pyrazole Ring Formation

The pyrazole ring is synthesized via cyclization of hydrazines with 1,3-dicarbonyl compounds.

Reaction Mechanism

  • Condensation : Hydrazine reacts with 1,3-diketones to form a dihydrazone intermediate .

  • Cyclization : Acidic conditions (e.g., HCl) drive ring closure to form the pyrazole .

Table: Pyrazole Synthesis Methods

MethodReagentsYield (%)
Acid-CatalyzedHCl, EtOH70–80
Microwave-AssistedH2O2, DMF85–90

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is primarily investigated for its potential as a pharmaceutical agent. Research has indicated that 4-(1-Methyl-1H-pyrazol-4-yl)benzamide may interact with various biological targets, making it a candidate for drug development. For instance, studies have shown its efficacy as an inhibitor of specific enzymes involved in disease pathways, suggesting its role in treating conditions such as cancer and inflammation .

Case Study: Enzyme Inhibition
A significant study explored the compound's ability to inhibit phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways. The findings demonstrated that derivatives of this compound exhibited promising inhibitory activity, leading to potential applications in managing diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structure allows for various functional group modifications, facilitating the development of novel compounds with enhanced biological activities .

Synthesis Methodology
One notable synthetic approach involves the formation of N-(pyrazolyl)amines through a one-pot reaction with aldehydes. This method has been highlighted for its operational simplicity and high yield, making it an efficient route for generating derivatives of the compound .

Materials Science

Development of Novel Materials
The unique structural features of this compound make it suitable for applications in materials science. Researchers are exploring its potential in developing new materials with specific electronic or optical properties. Its incorporation into polymer matrices has been studied for enhancing material performance in electronic devices .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pyrazole ring can interact with various biological targets, modulating their activity and resulting in desired pharmacological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1-Methyl-1H-pyrazol-4-yl)benzamide with key analogs, focusing on structural modifications, biological activity, and pharmacokinetic properties.

Structural Modifications and Target Affinity
Compound Name Structural Features Target Protein Key Activity Data References
This compound Core benzamide + pyrazole at C4 HSP90 (indirect) Foundational scaffold for HSP90 inhibitors
TAS-116 (Pimitespib) 3-Ethyl substitution + pyrazolo[3,4-b]pyridine-imidazole extension at C4 HSP90 IC₅₀ = 23 nM (HSP90β isoform)
Compound 25 Quinazoline-amino linkage + trifluoromethylphenyl substitution Undisclosed kinase Yield = 73%; enhanced metabolic stability
Compound 35 Cyclopropyl + trifluoromethylphenyl groups Kinase/Receptor HPLC purity >99%; improved solubility
Compound 39 Pyrrolo[3,2-c]pyridine + dimethylcarbamoyl substitution Undisclosed target HRMS confirmed structure; 99% yield

Key Observations :

  • TAS-116 demonstrates superior HSP90 inhibition due to its extended heterocyclic system (pyrazolo[3,4-b]pyridine-imidazole), which enhances binding to the ATP pocket of HSP90 .
  • Compound 25 and 35 incorporate electron-withdrawing groups (e.g., trifluoromethyl), improving lipophilicity and resistance to oxidative metabolism .
  • Compound 39 ’s pyrrolo[3,2-c]pyridine moiety may enhance π-π stacking interactions with aromatic residues in target proteins .
Pharmacokinetic and Physicochemical Properties
Compound Name Solubility Oral Bioavailability Stability References
This compound Moderate (DMSO) Low (unmodified) Stable under neutral pH
TAS-116 (Form II crystal) High (MEK solvent) Enhanced Thermal stability up to 150°C
Compound 35 High (aqueous buffer) Moderate Stable in plasma (>24 hrs)

Key Observations :

  • The Form II crystal of TAS-116 exhibits superior oral absorbability and thermal stability, attributed to its optimized crystal packing .
  • Compound 35 ’s cyclopropyl group reduces steric hindrance, enhancing aqueous solubility compared to bulkier analogs .

Biological Activity

Introduction

4-(1-Methyl-1H-pyrazol-4-yl)benzamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological effects, focusing on its anti-inflammatory, anticancer, and other therapeutic potentials.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10N4O\text{C}_{10}\text{H}_{10}\text{N}_{4}\text{O}

This structure consists of a pyrazole ring connected to a benzamide moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's effectiveness in targeting cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been explored in several studies. For instance, compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been identified as a CDK2 inhibitor, leading to cell cycle arrest and apoptosis in cancer cells .
  • Ubiquitin Pathway Modulation : It has been suggested that this compound may interact with deubiquitinating enzymes (DUBs), influencing cellular processes such as protein degradation and mitophagy, which are critical in cancer progression and neurodegenerative diseases .

Study 1: Anticancer Efficacy

In a study conducted by Wei et al., this compound exhibited significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of 26 µM. The study observed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives indicated that compounds structurally related to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4-(1-methyl-1H-pyrazol-4-yl)benzamide, and how can intermediates be characterized?

Methodological Answer:

  • The compound is typically synthesized via coupling reactions using intermediates like 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 179055-29-9). For example, reductive amination or condensation with appropriate amines under catalytic conditions (e.g., Pd-mediated cross-coupling) is common .
  • Characterization of intermediates involves LC-MS for purity validation, 1H^1H/13C^{13}C-NMR for structural confirmation, and X-ray crystallography (using SHELX software ) to resolve ambiguities in regiochemistry.

Q. How can researchers ensure reproducibility in crystallographic refinement for this compound?

Methodological Answer:

  • Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. Key parameters include:
  • R-factor convergence : Target <5% for high-resolution data.
  • Twinning analysis : Apply the BASF parameter in SHELXL to model merohedral twinning .
    • Validate refinement with the CheckCIF tool to identify systematic errors in bond lengths/angles .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Dose-response profiling : Compare IC50_{50} values across assays (e.g., HSP90α/β inhibition vs. off-target effects) using isogenic cell lines .
  • Proteomic validation : Perform Western blotting to quantify client protein depletion (e.g., HER2, AKT) in tumor xenograft models treated with derivatives like Pimitespib (TAS-116) .
  • Structural dynamics : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity variations with substituent effects on the benzamide scaffold .

Q. How can researchers optimize pharmacokinetic properties of this scaffold for oral bioavailability?

Methodological Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., morpholine, pyridine) to reduce LogP from ~3.5 (parent compound) to <2.5 while maintaining HSP90 binding .
  • Metabolic stability : Perform microsomal assays (human/rat liver microsomes) to identify metabolic soft spots. For example, methyl groups at the pyrazole N1 position reduce CYP3A4-mediated oxidation .
  • In vivo PK/PD modeling : Use compartmental models to correlate plasma concentrations (Cmax_{max}, AUC) with tumor growth inhibition in orthotopic models .

Q. What are the critical considerations for designing Phase I clinical trials for derivatives like Pimitespib?

Methodological Answer:

  • Dose escalation : Start at 40 mg/m2^2 (mouse-to-human scaling) with toxicity monitoring for ocular/retinal effects (a common HSP90 inhibitor side effect absent in TAS-116 ).
  • Biomarker integration : Measure HSP70 induction (a stress response marker) in peripheral blood mononuclear cells to confirm target engagement .
  • Patient stratification : Prioritize GIST patients with KIT/PDGFRA mutations resistant to imatinib .

Critical Analysis of Contradictions

  • HSP90 paralog selectivity : While TAS-116 shows no inhibition of GRP94/TRAP1 , some studies report off-target kinase modulation (e.g., FLT3). Resolve via kinome-wide profiling (Eurofins KinaseProfiler™) .
  • Synthetic yields : Low yields (<30%) in triazole coupling steps (e.g., from 4-(1H-triazol-4-yl)benzamide) are improved using Cu(I)-TBTA catalysts .

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